molecular formula C22H26N4O3 B2435649 3-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methyl-2H-indazole-6-carboxamide CAS No. 1797856-79-1

3-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methyl-2H-indazole-6-carboxamide

Cat. No.: B2435649
CAS No.: 1797856-79-1
M. Wt: 394.475
InChI Key: PEQZYQPYWKPERQ-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methyl-2H-indazole-6-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex molecules often involves innovative methodologies that can provide insights into structural and functional relationships. For instance, the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been utilized to synthesize a variety of heterocyclic derivatives, demonstrating the versatility of palladium-catalyzed reactions in constructing complex molecular architectures (Bacchi et al., 2005). Similarly, the practical synthesis of orally active antagonists showcases the application of synthetic chemistry in the development of therapeutic agents, underlining the importance of innovative synthetic routes for the creation of pharmacologically active compounds (Ikemoto et al., 2005).

Biological Activity and Therapeutic Potential

Compounds structurally related to 3-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methyl-2H-indazole-6-carboxamide have been evaluated for their potential therapeutic applications. For example, indazole arylsulfonamides have been synthesized and examined as human CCR4 antagonists, with specific structural modifications enhancing potency and selectivity (Procopiou et al., 2013). This research underlines the significance of structural optimization in the development of selective receptor antagonists. Furthermore, the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily highlights the role of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides in cancer therapy, emphasizing the importance of targeting specific kinases in the treatment of cancer (Schroeder et al., 2009).

Properties

IUPAC Name

3-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methylindazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-25-22(29-3)19-11-6-15(13-20(19)24-25)21(27)23-16-7-9-17(10-8-16)26-12-4-5-18(14-26)28-2/h6-11,13,18H,4-5,12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQZYQPYWKPERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NC3=CC=C(C=C3)N4CCCC(C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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